11-Dodecenoic acid, ethyl ester
Overview
Description
11-Dodecenoic acid, ethyl ester is a useful research compound. Its molecular formula is C14H26O2 and its molecular weight is 226.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-Dodecenoic acid, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Dodecenoic acid, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Enzyme-Catalyzed Synthesis in Ionic Liquids
11-Dodecenoic acid, ethyl ester has been utilized in the enzyme-catalyzed synthesis of sugar esters in ionic liquids, specifically using lipase Novozym-435. This process involves the transesterification of glucose with 11-dodecenoic ethyl ester to produce 6-O-(11-dodecenoic)-glucose ester. Optimal conditions for this reaction have been identified, including specific temperature, enzyme concentration, and mole ratio conditions (Wei Yuan-an, 2012) (Pingjia Yao et al., 2012).
2. Antitumor and Antifungal Properties
Research has found that derivatives of 11-dodecenoic acid possess antitumor and antifungal activities. Syntheses of related compounds, such as 10-oxo-11-dodecenoic acid and 11-oxo-12-tridecenoic acid, have demonstrated these properties (M. Kinoshita & S. Umezawa, 1961). Additionally, a substance related to 11-dodecenoic acid, 11-hydroxy-9(Z)-undecenoic acid, isolated from wild rice, showed antifungal effects (Yoshikatsu Suzuki et al., 1995).
3. Synthesis of Bioactive Compounds
The acid has been used in the synthesis of bioactive compounds such as (R)-Patulolide A, showcasing its application in creating substances with potential medicinal benefits (A. Sharma et al., 1996) (A. Sharma et al., 1996).
4. Production of Terminal Alkenic Esters
11-Dodecenoic acid, ethyl ester is instrumental in producing terminal alkenic esters through oxidative radical reactions. This process is essential in the synthesis of shorter chain length esters (G. Cardinale et al., 1985).
5. Analysis in Frying Oils
In the field of food science, 11-dodecenoic acid, ethyl ester has been identified in the analysis of aldehydic acids in used and unused frying oils. This analysis is crucial for understanding the chemical changes in oils during cooking processes (A. Kamal-Eldin et al., 1997).
6. Synthesis of Insect Pheromones
This compound has been utilized in synthesizing insect pheromones, specifically in the creation of 3(Z)-dodecen-12-olide, an aggregation pheromone for certain beetle species (A. A. Vasil’ev et al., 2000).
7. Insecticide Resistance Research
Research on insecticide resistance has used 11-dodecenoic acid to study its metabolism in Drosophila microsomes and its effects on P-450 dependent activities (A. Cuany et al., 1995).
8. Synthesis of Nylon Precursors
11-Dodecenoic acid, ethyl ester has been used in synthesizing precursors for nylons, such as in the production of nylon 12 and 13 from microalgae-derived materials (Godwin Ameh Abel et al., 2014).
properties
IUPAC Name |
ethyl dodec-11-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3H,1,4-13H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHYKJKLISMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591139 | |
Record name | Ethyl dodec-11-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76063-06-4 | |
Record name | Ethyl dodec-11-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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